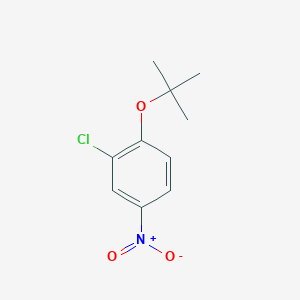

1-(Tert-butoxy)-2-chloro-4-nitrobenzene

Description

1-(Tert-butoxy)-2-chloro-4-nitrobenzene is a substituted benzene derivative with a tert-butoxy group at position 1, chlorine at position 2, and a nitro group at position 3. Its molecular formula is C₁₀H₁₁ClNO₃, and its structure combines steric bulk (from tert-butoxy) with electron-withdrawing substituents (Cl and NO₂).

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-chloro-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene |

InChI |

InChI=1S/C10H12ClNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 |

InChI Key |

CSIAHJGCOXQCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(1,1-dimethylethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group would yield 2-Methoxy-1-(1,1-dimethylethoxy)-4-nitrobenzene.

Reduction: Reduction of the nitro group yields 2-Chloro-1-(1,1-dimethylethoxy)-4-aminobenzene.

Scientific Research Applications

2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and tert-butoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituent Complexity and Melting Points

- 1-{3-[(3-Hydroxypropylimino)methyl]-4-hydroxyphenylazo}-2-chloro-4-nitrobenzene (2b) This azo-Schiff base ligand shares the 2-chloro-4-nitrobenzene core but includes additional hydroxypropylimino and azo groups. Its melting point (187–190°C) is relatively high due to hydrogen bonding from hydroxyl groups and extended conjugation .

Steric and Electronic Effects

- 1-(2-Chlorobenzyloxy)-2-chloro-4-nitrobenzene This compound () replaces the tert-butoxy group with a 2-chlorobenzyloxy substituent. The benzyloxy group introduces aromatic π-stacking possibilities but less steric hindrance than tert-butoxy.

Molecular Weight and Solubility

- 1-tert-Butoxy-4-chlorobenzene () Lacking the nitro group, this compound has a simpler structure (C₁₀H₁₃ClO) and lower molecular weight (200.66 g/mol). Comparison: The nitro group in the target compound enhances polarity and may improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to the non-nitro analog .

tert-Butoxycarbonylamino Derivatives

Compounds like 1-(tert-butoxycarbonylamino)-4-iodo-2-nitrobenzene () are synthesized using di-tert-butyl dicarbonate (Boc protection) with yields up to 96%. The tert-butoxy group in these derivatives acts as a protecting group, stabilizing amines during synthesis .

- Comparison : The tert-butoxy group in the target compound may similarly enhance stability during synthesis, though direct yield data are unavailable.

Recrystallization Methods

describes recrystallization of 1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene using ethyl acetate, a common solvent for nitroaromatics.

Reactivity and Functional Group Interactions

- Nitro Group Reactivity : The nitro group in the target compound is strongly electron-withdrawing, directing electrophilic substitution to the meta position. This contrasts with 1-tert-butyl-4-(chloromethyl)benzene (), where the absence of a nitro group allows for different substitution patterns .

- Chlorine Substituent : The chlorine at position 2 may participate in halogen bonding or serve as a leaving group in cross-coupling reactions, similar to 2-chloro-4-nitroaniline derivatives () .

Tabulated Comparison of Key Compounds

Biological Activity

1-(Tert-butoxy)-2-chloro-4-nitrobenzene is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that synthesize existing knowledge.

Chemical Structure and Properties

- Chemical Formula : C10H12ClN2O3

- Molecular Weight : 232.66 g/mol

- IUPAC Name : 1-(tert-butoxy)-2-chloro-4-nitrobenzene

- CAS Number : 18995-35-2

The compound features a tert-butoxy group, a chlorine atom, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

Biological Activity Overview

1-(Tert-butoxy)-2-chloro-4-nitrobenzene has been studied for various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways.

- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on specific cell lines.

- Carcinogenic Potential : Some studies suggest that this compound may have carcinogenic properties, particularly in animal models.

The biological activity of 1-(Tert-butoxy)-2-chloro-4-nitrobenzene is primarily attributed to its ability to interact with cellular targets, leading to alterations in metabolic processes. The following mechanisms have been identified:

- Reactive Metabolite Formation : Upon metabolism, the compound can form reactive metabolites that may interact with cellular macromolecules.

- Oxidative Stress Induction : The compound has been linked to oxidative stress, which can lead to cellular damage and apoptosis.

- Alteration of Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival.

Study 1: Carcinogenicity in Animal Models

A significant study evaluated the carcinogenic potential of 1-(Tert-butoxy)-2-chloro-4-nitrobenzene in male and female mice. The findings indicated:

- An increased incidence of vascular tumors in high-dose groups.

- Histopathological evaluations revealed significant tissue changes associated with oxidative injury.

| Dose (mg/kg/day) | Tumor Incidence (Males) | Tumor Incidence (Females) |

|---|---|---|

| 0 | 1/60 | 1/60 |

| Low (0.1) | 4/59 | 0/60 |

| Mid (0.7) | 5/60 | 0/60 |

| High (5.0) | 6/60 | 0/60 |

The study concluded that while tumor incidence was not statistically significant across all groups, there was a notable trend correlating dose with tumor development .

Study 2: Cytotoxic Effects on Cell Lines

Another research effort focused on the cytotoxic effects of the compound on human cancer cell lines. Results showed:

- A concentration-dependent decrease in cell viability at concentrations above 50 µM.

- Mechanistic studies indicated induction of apoptosis through activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

This study highlights the potential use of the compound in therapeutic applications against certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.